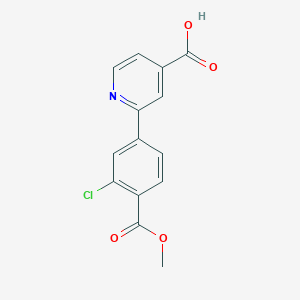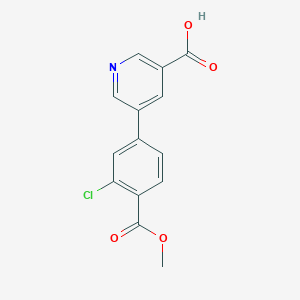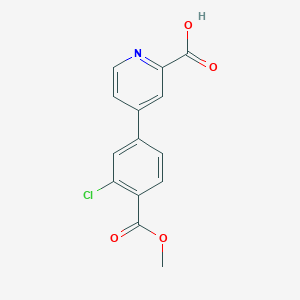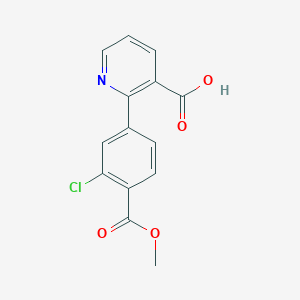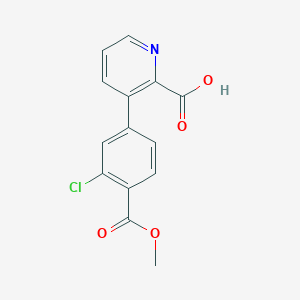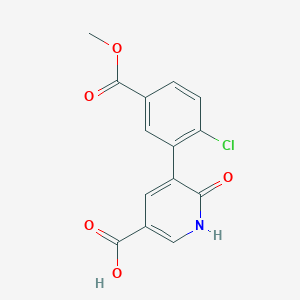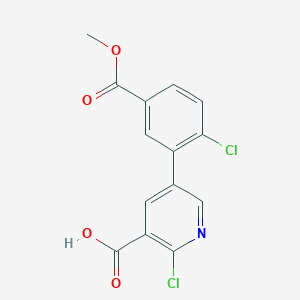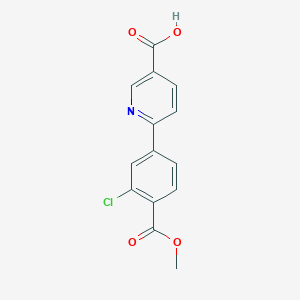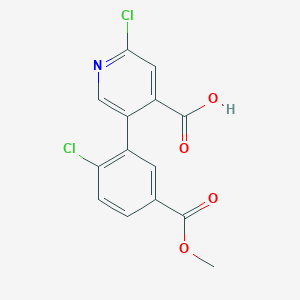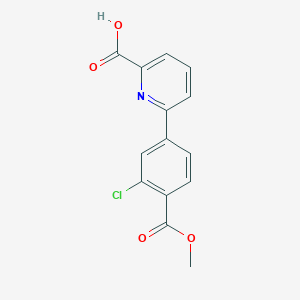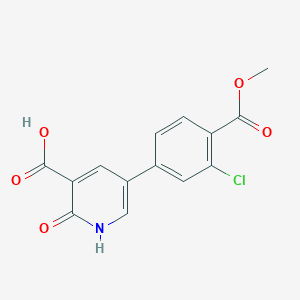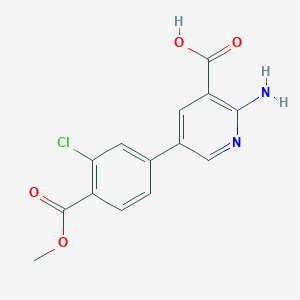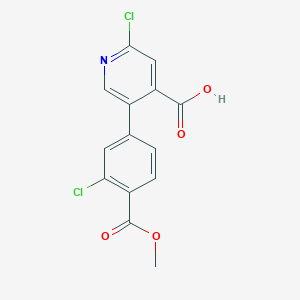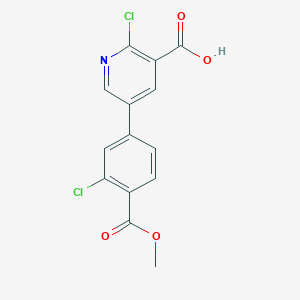
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)nicotinic acid (abbreviated as 2C5C3C4MCPN) is a useful and widely used organic acid. It is a white crystalline powder which has a melting point of 91-93°C and a purity of 95%. 2C5C3C4MCPN has a variety of applications in both scientific research and laboratory experiments.
科学的研究の応用
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% has a variety of applications in scientific research. It has been used as a reagent in the synthesis of novel compounds such as 5-aryl-2-chloro-3-methylthiophene-2-carboxamides. It has also been used as a catalyst in the synthesis of 2-amino-4-arylthiazoles. 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been used in the synthesis of novel anticonvulsant agents, as well as in the synthesis of novel antifungal agents. Furthermore, it has been used as a reagent in the synthesis of novel compounds such as 5-aryl-2-chloro-3-methylthiophene-2-carboxamides.
作用機序
The mechanism of action of 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. Inhibition of this enzyme results in an increase in acetylcholine levels, which can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant and antifungal properties. Additionally, it has been shown to have neuroprotective effects, as well as to increase alertness and improve cognitive function. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its purity is high. Additionally, it is stable and has a high melting point, making it ideal for use in a variety of experiments. However, it is important to note that it is a potentially hazardous compound, and should be handled with care.
将来の方向性
The potential future directions for 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% are numerous. It could be further studied for its potential therapeutic applications, such as its anticonvulsant and antifungal properties. Additionally, it could be studied for its potential neuroprotective and antioxidant properties, as well as its ability to increase alertness and improve cognitive function. Furthermore, it could be studied for its potential use in the synthesis of novel compounds. Finally, it could be studied for its potential use in the development of new drugs and therapies.
合成法
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized through a multi-step process. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenylacetic acid with 2-chloro-5-nitrobenzyl chloride in the presence of anhydrous potassium carbonate and acetic anhydride. This reaction yields 2-chloro-5-(3-chloro-4-methoxycarbonylphenyl)nicotinic acid. The second step involves the reduction of the nitro group to an amine group using sodium borohydride. Finally, the product is purified by recrystallization.
特性
IUPAC Name |
2-chloro-5-(3-chloro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c1-21-14(20)9-3-2-7(5-11(9)15)8-4-10(13(18)19)12(16)17-6-8/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJIRNLBUADLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688342 |
Source


|
| Record name | 2-Chloro-5-[3-chloro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-39-9 |
Source


|
| Record name | 2-Chloro-5-[3-chloro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


